2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]
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Overview
Description
2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole] is a complex organic compound characterized by its unique spiro structure, which includes an oxetane ring fused to a pyridoindole system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted indole derivative, the oxetane ring can be introduced through a series of reactions involving halogenation, nucleophilic substitution, and cyclization .
Industrial Production Methods
large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, potentially involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated compounds .
Scientific Research Applications
2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2’,3’,4’,9’-Tetrahydrospiro[cyclohexane-1,1’-pyrido[3,4-B]indole]: Similar spiro structure but with a cyclohexane ring instead of an oxetane ring.
1-(4-nitrophenyl)-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole]:
Uniqueness
The presence of the oxetane ring in 2’,3’,4’,9’-Tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole] distinguishes it from other similar compounds, potentially imparting unique biological activities and reactivity profiles .
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-oxetane] |
InChI |
InChI=1S/C13H14N2O/c1-2-4-11-9(3-1)10-5-6-14-13(7-16-8-13)12(10)15-11/h1-4,14-15H,5-8H2 |
InChI Key |
QISDRNKOGBVAGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(COC2)C3=C1C4=CC=CC=C4N3 |
Origin of Product |
United States |
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